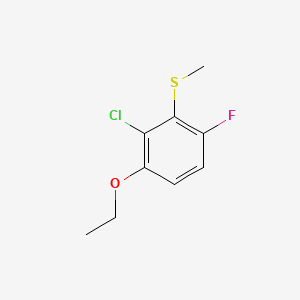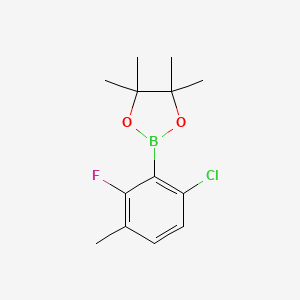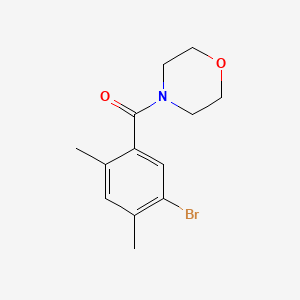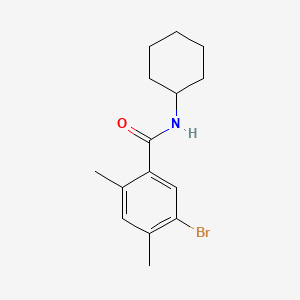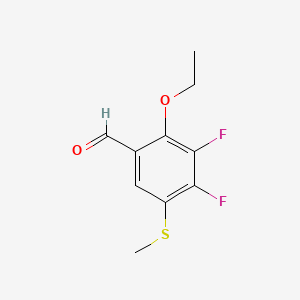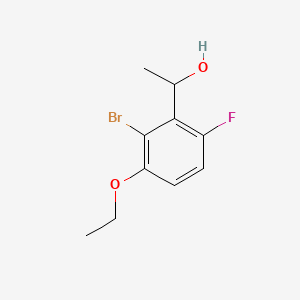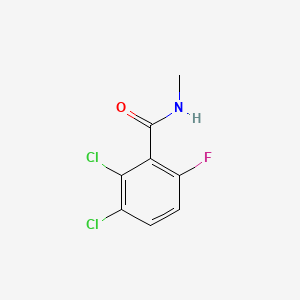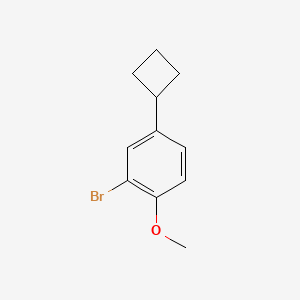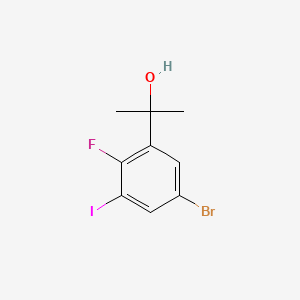
2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol” is an organic compound with the CAS Number: 2643368-11-8 . It has a molecular weight of 358.9740 . The IUPAC name for this compound is 2-(5-bromo-2-fluorophenyl)propan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 . This indicates that the compound has a bromine, fluorine, and iodine atom attached to the phenyl group, and a propan-2-ol group attached to the phenyl group.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 358.9740 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .科学的研究の応用
BFIP has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biotechnology. In organic synthesis, BFIP has been used to synthesize a variety of compounds, including fluorinated polymers, heterocyclic compounds, and pharmaceuticals. In medicinal chemistry, BFIP has been used in the synthesis of various drugs, including anticoagulants and anti-cancer agents. In biotechnology, BFIP has been used in the production of enzymes and other proteins.
作用機序
The mechanism of action of BFIP is not well understood, but it is believed to involve the formation of a covalent bond between the bromine and fluorine atoms of the molecule and the oxygen atom of the substrate. This bond is then broken down by the enzyme, resulting in the release of the fluorine and bromine atoms and the formation of a new product.
Biochemical and Physiological Effects
BFIP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BFIP can inhibit the activity of certain enzymes, including cytochrome P450 enzymes and cyclooxygenases. In vivo studies have shown that BFIP can affect the metabolism of drugs and other compounds, as well as modulate the immune system.
実験室実験の利点と制限
BFIP has a number of advantages for use in lab experiments. It is relatively inexpensive and is easy to synthesize in large quantities. It is also stable and has a low boiling point, making it suitable for use in a variety of experiments. However, BFIP also has some limitations, including its potential to interfere with the activity of certain enzymes and its potential to cause side effects.
将来の方向性
There are a number of potential future directions for the use of BFIP in scientific research. One potential application is in the development of new drugs, as BFIP has been shown to modulate the activity of certain enzymes. Another potential application is in the development of new enzymes and proteins, as BFIP has been used in the production of enzymes and other proteins. Additionally, BFIP could be used in the development of new synthetic methods, as it has been used in the synthesis of a variety of compounds. Finally, BFIP could be used in the development of new materials, as it has been used to synthesize fluorinated polymers and heterocyclic compounds.
合成法
BFIP can be synthesized via a variety of methods, including the reaction of 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-oluoro-3-iodobenzene with 2-propanol in the presence of a base such as potassium carbonate. The reaction proceeds in a 1:1 ratio and is typically carried out at a temperature of 60-90°C. The reaction is complete in 1-2 hours and yields a product with a purity of 95-99%.
特性
IUPAC Name |
2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFIO/c1-9(2,13)6-3-5(10)4-7(12)8(6)11/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFBFGQWWHQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC(=C1)Br)I)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


